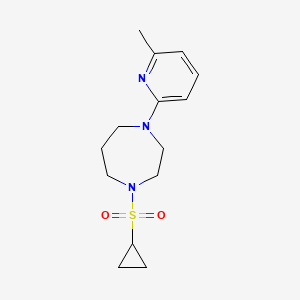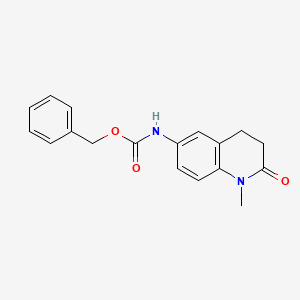![molecular formula C16H20N4O2 B12265840 6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265840.png)
6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a piperidine ring, a morpholine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving nitrogen-containing precursors.
Coupling Reactions: The final step involves coupling the piperidine, morpholine, and pyridine rings using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine-4-carboxamide.
Morpholine Derivatives: Compounds with morpholine rings, such as morpholine-4-carboxamide.
Pyridine Derivatives: Compounds with pyridine rings, such as pyridine-2-carboxamide
Uniqueness
6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
6-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H20N4O2/c17-11-14-4-1-5-15(18-14)20-6-2-3-13(12-20)16(21)19-7-9-22-10-8-19/h1,4-5,13H,2-3,6-10,12H2 |
InChI Key |
QJDHWTZNWLGLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=N2)C#N)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[(3-Bromophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12265759.png)
![3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12265767.png)
![5-chloro-N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12265770.png)
![5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12265772.png)
![4-[2-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12265784.png)

![3-Fluoro-4-[(3-{[(6-methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B12265802.png)
![Ethyl 2-(2-{[4-cyano-1-(thiophen-2-YL)-5,6,7,8-tetrahydroisoquinolin-3-YL]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12265806.png)
![4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12265809.png)
![1-[(2-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12265810.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12265815.png)

![2-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12265819.png)
![1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12265826.png)
